molecular formula C3H5F2NO B1603828 2,2-Difluoropropanamide CAS No. 49781-48-8

2,2-Difluoropropanamide

Cat. No. B1603828
CAS RN: 49781-48-8
M. Wt: 109.07 g/mol
InChI Key: XJGBNZRVGOENRN-UHFFFAOYSA-N
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Description

2,2-Difluoropropanamide is a chemical compound with the CAS Number: 49781-48-8 . It has a molecular weight of 109.08 . The IUPAC name for this compound is 2,2-difluoropropanamide .


Molecular Structure Analysis

The InChI code for 2,2-Difluoropropanamide is 1S/C3H5F2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,2-Difluoropropanamide is a powder at room temperature . It has a melting point of 65-66°C . The density of this compound is 1.214 .

Scientific Research Applications

Chemical Synthesis

2,2-Difluoropropanamide is used in various chemical synthesis processes . It’s a key component in the production of a variety of chemical compounds .

[2 + 2] Cycloaddition

2,2-Difluoropropanamide can be used in [2 + 2] cycloaddition reactions . This type of reaction is a primary and commonly used method for synthesizing cyclobutanes , which are prevalent in various drugs and drug prototypes .

Synthesis of Cyclobutane-Containing Natural Products

The [2 + 2] cycloaddition reaction involving 2,2-Difluoropropanamide is used in the chemical synthesis of selected cyclobutane-containing natural products . These natural products have diverse pharmaceutical activities and intricate structural frameworks .

Drug Development

Cyclobutane motifs, which can be synthesized using 2,2-Difluoropropanamide, are crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Thermodynamic Property Analysis

2,2-Difluoropropanamide is used in thermodynamic property analysis . The data generated from these analyses are critical for understanding the properties of pure compounds, especially organics .

Material Science

2,2-Difluoropropanamide is used in material science for the development of new materials with unique properties . Its unique structure and properties make it a valuable compound in this field .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 2,2-Difluoropropanamide are not available, it’s worth noting that similar compounds, such as omaveloxolone, are being evaluated for the treatment of conditions involving mitochondrial dysfunction and oxidative stress .

properties

IUPAC Name

2,2-difluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBNZRVGOENRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616548
Record name 2,2-Difluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoropropanamide

CAS RN

49781-48-8
Record name 2,2-Difluoropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49781-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoropropanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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